Oxacyclohexadec-13-en-2-one, commonly referred to as (13E)-oxacyclohexadec-13-en-2-one, is a cyclic compound characterized by its unique molecular structure. It has the chemical formula and a CAS registry number of 34902-57-3. This compound belongs to the family of oxacycloalkenes, which are cyclic compounds containing oxygen in their ring structure. The presence of a double bond at the 13th carbon position and a ketone functional group at the second position contributes to its reactivity and potential applications in various fields, including fragrance and flavoring industries .
The chemical reactivity of oxacyclohexadec-13-en-2-one can be attributed to its functional groups. It can undergo various reactions typical of alkenes and ketones:
Research indicates that oxacyclohexadec-13-en-2-one exhibits biological activity, particularly in terms of its potential genotoxicity and reproductive toxicity. In studies evaluating its safety profile, it was found that this compound does not pose significant risks at low concentrations, making it suitable for use in consumer products such as fragrances and cosmetics . Additionally, it has been noted for its potential antimicrobial properties, although specific mechanisms of action require further investigation.
Several synthetic routes have been developed for producing oxacyclohexadec-13-en-2-one:
Oxacyclohexadec-13-en-2-one is primarily utilized in:
Interaction studies involving oxacyclohexadec-13-en-2-one have focused on its compatibility with other fragrance compounds and its behavior in complex mixtures. Research indicates that it can interact with other volatile organic compounds, potentially enhancing or modifying their olfactory profiles. Furthermore, studies on its environmental impact have assessed how it behaves in different ecological contexts, particularly regarding bioaccumulation and degradation rates .
Oxacyclohexadec-13-en-2-one shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Oxacyclohexadec-12-en-2-one (12E) | Similar cyclic structure; different double bond position | Different olfactory characteristics |
| Oxacyclohexadec-12-en-2-one (12Z) | Isomeric form of 12E | Z-isomer may demonstrate different biological activity |
| Oxacyclohexadec-13-en-2-one (13Z) | Isomeric form of 13E | Z-isomer's reactivity may differ from E-isomer |
| Habanolide | Macrocyclic structure | Larger ring size may influence fragrance intensity |
| Cyclopentadecenolide | Contains a similar ketone group | Different size and ring structure |
These comparisons illustrate that while oxacyclohexadec-13-en-2-one shares common features with similar compounds, its specific arrangement of functional groups and double bonds contributes to its unique properties and applications in various industries .
The exploration of Oxacyclohexadec-13-en-2-one, (13E)-, emerged alongside broader investigations into macrocyclic lactones during the late 20th century. While the exact date of its first synthesis remains undocumented in public databases, its structural analog 15-pentadecanolide—a saturated counterpart—was synthesized via hydrogenation of unsaturated precursors as early as 2002, as evidenced by patent DE50206615D1. The (13E)-isomer itself gained formal recognition in chemical registries by 2006, with PubChem entries (CID 6436339) cataloging its stereospecific properties and computational descriptors.
The compound’s discovery aligns with a resurgence of interest in macrocycles for pharmaceutical applications, as highlighted by Mortensen et al. (2020), who emphasized the need for innovative strategies to synthesize structurally diverse macrocyclic scaffolds. Unlike natural macrocyclic lactones such as erythromycin or cyclosporine, Oxacyclohexadec-13-en-2-one, (13E)-, likely originated from synthetic efforts aimed at probing structure-activity relationships in fragrance chemistry and materials science.
Oxacyclohexadec-13-en-2-one, (13E)-, belongs to the class of 16-membered macrocyclic lactones, a subgroup characterized by a ring structure comprising 15 carbon atoms, one oxygen atom, and a ketone functional group. Its taxonomic position is further refined by the following hierarchical classification:
| Taxonomic Level | Classification |
|---|---|
| Class | Macrocyclic lactones |
| Subclass | Oxacycloalkenes |
| Ring Size | 16-membered (15 carbons + 1 oxygen) |
| Functional Groups | Ketone (C=O), trans-alkene (C13=C14) |
| Stereochemical Profile | (13E)-configuration |
This classification underscores its structural kinship with natural musk compounds, such as muscone and civetone, which also feature macrocyclic ketones. However, unlike these naturally occurring analogs, the (13E)-isomer’s unsaturated backbone introduces conformational rigidity and electronic anisotropy, influencing its physicochemical behavior.
Within pharmaceutical contexts, macrocyclic lactones are prized for their ability to bind challenging biological targets, a property attributed to their pre-organized three-dimensional architectures. While Oxacyclohexadec-13-en-2-one, (13E)-, has not yet been widely adopted in drug discovery, its structural motifs align with synthetic macrocycles under investigation for modulating protein-protein interactions.
The (13E)-isomer’s distinction lies in its stereochemical and conformational attributes, which differentiate it from both its (13Z)-counterpart and related saturated lactones. Key structural features include:
The trans-configuration at the 13th position imposes a planar geometry on the double bond, reducing ring strain compared to the cis-isomer. This is evidenced by computational studies showing a 5.4 XLogP3-AA value for the (13Z)-isomer, suggesting marginally higher lipophilicity due to altered molecular packing. In contrast, the (13E)-isomer’s extended conformation may enhance crystalline stability, though experimental data on its phase behavior remain limited.
The table below contrasts Oxacyclohexadec-13-en-2-one, (13E)-, with structurally related macrocycles:
| Compound | Ring Size | Double Bond Position | Configuration | Key Applications |
|---|---|---|---|---|
| 15-Pentadecanolide | 15-membered | None | N/A | Fragrance additive |
| Oxacyclohexadec-13-en-2-one, (13Z)- | 16-membered | C13-C14 | cis | Musk analog research |
| Oxacyclohexadec-13-en-2-one, (13E)- | 16-membered | C13-C14 | trans | Synthetic macrocycle studies |
| Civetone | 17-membered | C9-C10 | cis | Perfumery |
The (13E)-isomer’s 16-membered ring occupies a unique niche between smaller lactones (e.g., 15-pentadecanolide) and larger natural musks. Its trans-alkene disrupts ring symmetry, creating a dipole moment that may influence intermolecular interactions in condensed phases.
The systematic nomenclature of oxacyclohexadec-13-en-2-one, (13E)- follows established International Union of Pure and Applied Chemistry conventions for macrocyclic lactone compounds [26]. This compound represents a sixteen-membered macrocyclic lactone with an integrated oxygen atom within the ring structure and a double bond at the 13-position in the E configuration [32]. The IUPAC name specifically designates the presence of an oxygen heteroatom incorporated into the cyclohexadecane backbone, forming what is classified as an oxacyclohexadecanone derivative [9].
The stereochemical descriptor "(13E)" provides critical isomeric specificity, indicating the geometric configuration of the double bond located at carbon-13 [35] [36]. This E configuration follows the Cahn-Ingold-Prelog priority rules, where substituents of higher atomic number priority are positioned on opposite sides of the double bond plane [38]. The systematic approach to naming ensures unambiguous identification of this specific stereoisomer among possible geometric variants [28].
| Nomenclature Component | Structural Significance | IUPAC Convention |
|---|---|---|
| Oxa- | Oxygen heteroatom replacement | Heteroatom prefix [34] |
| Cyclohexadec- | Sixteen-membered ring system | Ring size designation [26] |
| 13-en | Double bond at position 13 | Unsaturation location [32] |
| 2-one | Ketone at position 2 | Functional group suffix [32] |
| (13E) | E geometric configuration | Stereochemical descriptor [35] |
Crystallographic studies of macrocyclic lactones reveal complex conformational preferences that reflect the balance between ring strain minimization and stabilizing intramolecular interactions [10] [11]. The sixteen-membered ring system of oxacyclohexadec-13-en-2-one exhibits conformational flexibility characteristic of large macrocycles, which can access multiple stable geometries with relatively small energy differences [13] [18].
X-ray diffraction analysis of related macrolactone structures demonstrates that these compounds typically adopt non-planar conformations to minimize torsional strain across the ring framework [11] [15]. The incorporation of a double bond at the 13-position introduces geometric constraints that influence the overall ring pucker and spatial arrangement of the macrocycle [14]. Crystallographic data from similar sixteen-membered lactones show that these systems preferentially adopt conformations that maximize the distance between the carbonyl oxygen and the alkene moiety [13].
The structural analysis reveals that the lactone carbonyl group maintains its expected geometry with characteristic bond lengths and angles consistent with other macrocyclic esters [15]. The oxygen heteroatom within the ring contributes to conformational stabilization through favorable electrostatic interactions with neighboring carbon atoms [10]. The crystal packing arrangements of macrolactones often exhibit intermolecular hydrogen bonding networks that further stabilize the observed conformations [15].
| Crystallographic Parameter | Typical Values | Structural Implications |
|---|---|---|
| Ring puckering amplitude | 0.4-0.8 Å | Moderate non-planarity [23] |
| Lactone C=O bond length | 1.20-1.22 Å | Standard carbonyl geometry [15] |
| C-O ester bond length | 1.34-1.36 Å | Typical ester linkage [15] |
| Intramolecular distances | > 3.5 Å | Minimal ring strain [17] |
The geometric isomerism at the 13-position double bond creates two distinct stereoisomers with significantly different conformational and physical properties [35] [40]. The E configuration places substituents of higher priority on opposite sides of the double bond plane, while the Z configuration positions these groups on the same side [36] [44]. This fundamental difference in spatial arrangement has profound implications for the overall molecular geometry and macrocyclic ring conformation [41].
Computational studies and experimental observations of similar macrocyclic systems indicate that E and Z isomers exhibit different degrees of ring strain and conformational flexibility [17] [18]. The (13E) isomer typically demonstrates lower overall strain energy due to reduced steric interactions between the double bond substituents and the macrocyclic framework [20] [24]. In contrast, the (13Z) configuration often experiences increased torsional strain as the ring must accommodate the closer proximity of substituents on the same side of the alkene [22].
The stereochemical differences manifest in distinct physical properties, including melting points, solubility characteristics, and spectroscopic signatures [39] [43]. Nuclear magnetic resonance spectroscopy provides clear differentiation between these isomers through characteristic chemical shift patterns and coupling constants [4]. The (13E) configuration generally exhibits more predictable conformational behavior due to reduced conformational crowding [21].
| Isomeric Property | (13E) Configuration | (13Z) Configuration |
|---|---|---|
| Steric hindrance | Minimized [20] | Enhanced [22] |
| Ring strain energy | Lower [17] | Higher [24] |
| Conformational freedom | Greater [21] | Restricted [18] |
| Thermodynamic stability | Favored [20] | Disfavored [22] |
Macrocyclic compounds experience complex strain patterns that arise from the geometric constraints imposed by ring closure [17] [18]. In sixteen-membered lactones like oxacyclohexadec-13-en-2-one, torsional strain represents a critical factor influencing conformational preferences and overall molecular stability [7] [21]. The strain energy distribution across the macrocyclic framework reflects the cumulative effect of bond angle deformations and unfavorable torsional interactions [24].
Medium and large ring systems exhibit characteristic strain profiles that differ markedly from small ring cycloalkanes [7] [18]. While small rings experience primarily angle strain, macrocycles with eight or more atoms predominantly encounter torsional and transannular strain effects [21] [22]. The sixteen-membered ring system falls within the size range where conformational flexibility begins to alleviate strain through multiple accessible conformations [23].
The presence of the 13-position double bond introduces additional geometric rigidity that influences the strain distribution throughout the macrocycle [20]. This unsaturated linkage constrains local conformational freedom while potentially relieving strain in other regions of the ring through improved orbital overlap and reduced steric interactions [19]. Computational analysis of related macrocyclic systems suggests that strategically placed double bonds can serve as conformational anchors that direct overall ring geometry [17].
The torsional strain effects become particularly pronounced when considering the dynamic behavior of these macrocycles in solution [25]. Molecular dynamics simulations reveal that large rings undergo continuous conformational interconversion, with energy barriers typically ranging from 5-15 kilocalories per mole [17] [20]. This conformational mobility allows the macrocycle to sample multiple geometries and minimize unfavorable interactions through dynamic averaging [23].
| Strain Component | Energy Contribution | Structural Origin |
|---|---|---|
| Torsional strain | 8-12 kcal/mol | Eclipsed interactions [17] |
| Angle strain | 2-4 kcal/mol | Bond angle distortion [18] |
| Transannular strain | 1-3 kcal/mol | Across-ring interactions [21] |
| Total ring strain | 11-19 kcal/mol | Cumulative effects [24] |
Bismuth-based catalytic systems have emerged as promising alternatives to conventional Lewis acids for macrocyclic lactone formation, offering enhanced environmental compatibility and reduced toxicity compared to organotin-based catalysts [1]. The mechanistic pathway for bismuth chloride-mediated intramolecular esterification involves the formation of bismuth carboxylate species as the active catalytic intermediates, which facilitate the nucleophilic attack of hydroxyl groups on activated carbonyl centers [1].
Comprehensive screening of bismuth compounds reveals significant variations in catalytic efficiency for macrocyclic lactone synthesis. Bismuth triflate (Bi(OTf)₃) demonstrates superior performance, achieving complete conversion under optimized conditions, while bismuth chloride (BiCl₃) alone exhibits limited activity [1]. The enhanced reactivity of bismuth triflate stems from its ability to generate triflic acid in situ, creating a dual Lewis-Brønsted acid catalytic system that facilitates both carboxyl activation and proton transfer processes [1].
| Bismuth Catalyst | Conversion (%) | Temperature (°C) | Reaction Time (h) | Solvent | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| BiCl₃ | 20 | 150 | 6 | Heptanol | 1 |
| Bi(OTf)₃ | 100 | 150 | 6 | Heptanol | 1 |
| Bi₂O₃ | 62 | 150 | 6 | Heptanol | 1 |
| Bi(OH)₃ | 40 | 150 | 6 | Heptanol | 1 |
| Bi(OAc)₃ | 40 | 150 | 6 | Heptanol | 1 |
The catalytic mechanism proceeds through coordination of bismuth centers to carboxyl oxygen atoms, followed by intramolecular nucleophilic substitution facilitated by the Lewis acidic bismuth center [2]. Bismuth oxide (Bi₂O₃) converts to active bismuth carboxylate species during the reaction, explaining its moderate catalytic activity compared to pre-formed carboxylate complexes [1]. The use of excess alcohol drives the equilibrium toward ester formation while simultaneously serving as both solvent and reactant in transesterification processes [1].
Temperature optimization studies demonstrate that elevated temperatures between 140-160°C are essential for achieving reasonable reaction rates with bismuth catalysts [1]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating may lead to catalyst decomposition and side product formation [3]. The reaction proceeds via an autocatalytic mechanism, where the carboxylic acid substrate provides additional Brønsted acidity to accelerate the transformation [1].
Sulfuric acid represents a classical Brønsted acid catalyst for macrocyclic lactone formation, operating through protonation-assisted mechanisms that enhance electrophilic character of carbonyl groups [3]. The kinetic behavior of sulfuric acid-catalyzed macrolactonization follows first-order dependence on substrate concentration and fractional-order dependence on acid concentration, indicating complex multi-step mechanistic pathways [3].
Temperature-dependent kinetic analysis reveals that sulfuric acid catalysis exhibits activation energies ranging from 79.5 to 152.2 kJ·mol⁻¹ depending on substrate structure and reaction conditions [3]. The rate-determining step involves intramolecular nucleophilic attack of hydroxyl groups on protonated carbonyl centers, with concurrent elimination of water molecules [4]. Excess acidity kinetic measurements demonstrate that water molecules participate actively in the catalytic cycle, likely serving as proton-transfer mediators during ring closure events [4].
The stereochemical outcome of acid-catalyzed macrolactonization depends critically on temperature and acid concentration [5]. Lower acid concentrations favor formation of monomeric macrocycles over oligomeric products, while higher temperatures accelerate both desired cyclization and competing intermolecular condensation reactions [5]. Reaction selectivity optimization requires careful balance between sufficient acid concentration for catalyst turnover and minimization of side product formation [5].
Industrial applications of sulfuric acid catalysis benefit from the catalyst's low cost and high activity, but require specialized equipment for corrosion resistance and acid recovery [6]. Process intensification strategies include reactive distillation techniques where macrocyclic products are continuously removed from the reaction mixture, driving equilibrium toward cyclization while preventing product degradation [6]. The reaction mixture requires careful pH control to maintain optimal catalytic activity while minimizing equipment corrosion and substrate decomposition [6].
Enzymatic macrolactonization represents a sustainable alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and reduced environmental impact [7] [8]. Hydrolase enzymes, particularly lipases and esterases, catalyze macrocyclic lactone formation through transesterification mechanisms that circumvent the need for harsh chemical activating agents [9] [10].
Candida antarctica lipase B emerges as the most effective biocatalyst for macrocyclic lactone synthesis, achieving yields up to 73% for 14-membered ring systems under optimized conditions [7]. The enzyme's broad substrate specificity and high thermostability enable processing of diverse hydroxyacid precursors at elevated temperatures up to 60°C [7]. Reaction optimization studies demonstrate that supercritical carbon dioxide serves as an ideal reaction medium, providing enhanced mass transfer while maintaining enzyme activity and facilitating product separation [7] [8].
| Enzyme Type | Substrate Ring Size | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent System |
|---|---|---|---|---|---|
| Candida antarctica lipase B | 14-membered | 73 | 48 | 60 | Supercritical CO₂ |
| Thermomyces lanuginosus lipase | 15-membered | 68 | 72 | 65 | Toluene |
| Rhizomucor miehei lipase | 16-membered | 62 | 96 | 70 | Hexane |
| Aspergillus niger lipase | 13-membered | 45 | 120 | 55 | Diethyl ether |
The enzymatic mechanism involves formation of covalent acyl-enzyme intermediates through nucleophilic attack of active site serine residues on substrate ester bonds [9]. Substrate binding occurs within hydrophobic active site pockets that accommodate linear precursors while promoting intramolecular cyclization over intermolecular reactions [10]. Thioesterase domains in polyketide synthase systems demonstrate natural precedent for enzymatic macrolactonization, where substrate templating within enzyme active sites directs cyclization specificity [10].
Process scalability challenges include enzyme stability under industrial conditions, substrate mass transfer limitations, and product inhibition effects [7]. Immobilization strategies using solid supports enhance enzyme reusability and facilitate continuous processing configurations [8]. Substrate engineering approaches modify precursor structures to improve enzyme recognition and binding affinity, thereby increasing reaction rates and yields [11].
Ring-closing metathesis has revolutionized macrocyclic lactone synthesis by enabling efficient cyclization of diene precursors under mild conditions with high functional group tolerance [12] [13] [14]. Ruthenium-based catalysts, particularly Grubbs first and second-generation complexes, demonstrate exceptional activity for forming macrocyclic lactones ranging from 13 to 22 membered rings [15] [13] [14].
Second-generation Grubbs catalyst (Grubbs-II) exhibits superior performance compared to first-generation systems, achieving higher yields and enhanced stereoselectivity for macrocyclic lactone formation [14]. The N-heterocyclic carbene ligands in Grubbs-II provide increased catalyst stability and reactivity while maintaining broad substrate scope [14]. Stereochemical control in ring-closing metathesis depends on thermodynamic equilibration processes, where initial kinetic products undergo secondary metathesis reactions to achieve thermodynamically favored E/Z ratios [15].
| Ring Size | Yield (%) | Catalyst | E/Z Ratio | Reaction Conditions |
|---|---|---|---|---|
| 13-membered | 90 | Grubbs-II | 94:6 | 50°C, EtOAc |
| 14-membered | 94 | Grubbs-II | 94:6 | 50°C, CH₂Cl₂ |
| 15-membered | 88 | Grubbs-II | 85:15 | 40°C, toluene |
| 19-membered | 94 | Grubbs-I | 83:17 | 110°C, toluene |
| 20-membered | 85 | Grubbs-I | 85:15 | 110°C, toluene |
| 21-membered | 87 | Grubbs-I | 85:15 | 110°C, toluene |
High-concentration ring-closing metathesis protocols have been developed to address traditional dilution requirements, enabling substrate concentrations 40 to 380 times higher than conventional methods [16]. These approaches utilize tailored ruthenium catalysts combined with vacuum distillation techniques that remove macrocyclic products as they form, preventing oligomerization while maintaining high cyclization efficiency [16]. Sustainable solvent systems employ non-volatile paraffin oils as reaction media, eliminating large quantities of organic solvents traditionally required for dilution [16].
Substrate-selective catalysts featuring diiodo ruthenium benzylidenes demonstrate enhanced selectivity for terminal alkenes over internal olefins, favoring intramolecular cyclization over oligomerization reactions [17]. Photochemical activation methods enable precise temporal control over catalyst activity, allowing for staged reaction initiation and improved selectivity control [17]. Ring size selectivity studies reveal that 18-membered and larger rings favor formation of single macrocyclic products, while smaller rings (14 members and below) tend toward oligomeric side products [18].
Industrial purification of macrocyclic lactones presents unique challenges due to their structural similarity to linear oligomers and the presence of regioisomeric products formed during cyclization reactions [19] [20]. Liquid-liquid extraction coupled with low-temperature purification techniques provides effective separation of macrocyclic lactones from complex reaction mixtures while minimizing thermal degradation [19].
Chromatographic separation methods utilizing core-shell particle technology achieve baseline resolution of macrocyclic lactone mixtures with enhanced efficiency compared to conventional stationary phases [21]. Gradient elution protocols employing mass spectrometry-compatible mobile phases containing acetonitrile, methanol, and water enable simultaneous separation and identification of up to 20 degradation products alongside target macrolactones [21]. Diamond core-shell particles with 120 Å pores and 3.6 μm diameter provide optimal balance between resolution and analysis time for complex macrocyclic mixtures [21].
Membrane filtration technologies offer alternative approaches for continuous product separation during reactive processes [22]. Selective permeation through engineered membrane materials enables removal of macrocyclic products while retaining catalysts and unreacted substrates in the reaction zone [22]. Process intensification strategies combine reaction and separation unit operations, reducing equipment requirements and improving overall process efficiency [22].
Crystallization-based purification methods exploit differences in solid-state packing between macrocyclic and linear compounds [20]. Anti-solvent precipitation techniques utilize controlled addition of non-solvents to induce selective crystallization of desired macrocyclic products [20]. Temperature-controlled crystallization enables separation of stereoisomeric mixtures through differential solubility effects [20].
Temperature gradient strategies represent critical approaches for maximizing yield and selectivity in industrial macrocyclic lactone production [23] [24] [25]. Controlled heating profiles enable sequential optimization of different mechanistic steps, from initial substrate activation through final ring closure events [25].
Multi-stage temperature programming demonstrates significant improvements in both yield and selectivity compared to isothermal conditions [23]. Initial low-temperature stages favor formation of activated intermediates while minimizing decomposition reactions, followed by elevated temperature phases that drive cyclization to completion [25]. Terminal cooling stages prevent product degradation and facilitate separation processes [23].
| Temperature Gradient | Time (h) | Yield (%) | Selectivity (mono:dimer) | Method |
|---|---|---|---|---|
| Room temperature → 80°C | 24 | 42 | 3:1 | Shiina lactonization |
| 50°C → 120°C | 8 | 65 | 8:1 | Shiina lactonization |
| 80°C → 150°C | 4 | 78 | 12:1 | Acid-catalyzed |
| 100°C → 200°C | 2 | 85 | 15:1 | Acid-catalyzed |
Microwave-assisted heating provides precise temperature control while enabling rapid heating rates that minimize side reaction formation [26]. Non-thermal microwave effects contribute additional reaction acceleration equivalent to 2.5-5°C temperature increases under conventional heating conditions [26]. Pressure-controlled systems enable temperature optimization above solvent boiling points while maintaining liquid-phase reaction conditions [24].
Computational modeling of temperature-dependent reaction kinetics guides optimization of heating profiles for specific substrate classes [3]. Arrhenius parameter determination enables prediction of optimal temperature ranges for different mechanistic pathways, facilitating rational design of industrial temperature profiles [3]. Heat integration strategies recover thermal energy from exothermic cyclization reactions to reduce overall process energy requirements [5].